2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C13H11FN2O |
|---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C13H11FN2O/c14-10-5-3-9(4-6-10)11-8-13(17)16-7-1-2-12(16)15-11/h3-6,8H,1-2,7H2 |
InChI Key |
PBKDDNPYCMFLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Formation of the pyrrolo[1,2-a]pyrimidine core
- Introduction of the 4-fluorophenyl substituent at the 2-position
The core is typically constructed via cyclization reactions involving heterocyclic precursors, followed by aromatic substitution or coupling reactions to attach the fluorophenyl group.
Core Construction via Cyclization
a. Cyclization of 2-Aminopyrroles with Aldehydes
One prevalent route involves condensing 2-aminopyrroles with aldehydes such as 4-fluorobenzaldehyde under acidic conditions to form the fused heterocycle:
2-Aminopyrrole + 4-Fluorobenzaldehyde → Cyclization under acid catalysis → Pyrrolo[1,2-a]pyrimidine core
This process often employs catalysts like p-toluenesulfonic acid (p-TSA) in solvents such as ethanol or methanol, with reflux conditions facilitating cyclization.
b. Use of 4-Oxo-5-cyanopyrrolopyrimidines
Alternative methods utilize 4-oxo-5-cyanopyrrolopyrimidines as starting materials, which undergo bromination at specific positions followed by Suzuki coupling to introduce aryl groups, including the fluorophenyl moiety.
Introduction of the 4-Fluorophenyl Group
a. Suzuki-Miyaura Cross-Coupling
A common approach involves the Suzuki coupling of a halogenated pyrrolopyrimidine intermediate with 4-fluorophenylboronic acid or its derivatives. This method offers regioselectivity and high yields:
Ar–X (halogenated pyrrolo[1,2-a]pyrimidine) + 4-Fluorophenylboronic acid → Cross-coupling under Pd catalyst → 2-(4-Fluorophenyl)-pyrrolo[1,2-a]pyrimidine
Reaction conditions typically include Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene, with reflux or microwave irradiation to accelerate the process.
b. Direct Nucleophilic Aromatic Substitution
In some cases, nucleophilic aromatic substitution reactions can be employed, especially if the pyrimidine ring bears suitable leaving groups, although this is less common for this specific compound.
Final Cyclization to Form the Pyrrolo[1,2-a]pyrimidin-4-one
Post-functionalization, cyclization may be induced under acidic or thermal conditions to close the heterocyclic ring, forming the pyrrolo[1,2-a]pyrimidin-4-one core. This step often involves heating the intermediate with acids such as acetic acid or polyphosphoric acid (PPA).
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and automated synthesis platforms are increasingly employed. These methods optimize reaction parameters such as temperature, pressure, and reagent addition rates, improving yield, safety, and reproducibility.
Summary of Key Reaction Conditions and Yields
Research Findings and Optimization
Recent research emphasizes the importance of regioselectivity and reaction efficiency. Microwave-assisted synthesis has been shown to reduce reaction times significantly, with yields often exceeding 80%. For instance, microwave irradiation at 200°C for 1 hour in a dioxane solvent system has been successfully employed for key cyclization steps, improving overall process efficiency.
Notes on Reaction Variability
- The choice of starting materials (e.g., 2-aminopyrrole derivatives, halogenated intermediates) influences the overall yield and purity.
- Catalysts such as palladium complexes are critical for coupling steps.
- Solvent selection impacts reaction rate and selectivity; polar aprotic solvents like DMF are preferred.
- Post-synthesis purification involves chromatography or recrystallization to ensure high purity for biological testing.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exhibits promising anticancer properties. It acts as an inhibitor of specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting it could be developed into a therapeutic agent for cancer treatment.
Mechanism of Action
The compound's mechanism involves the inhibition of signal transduction pathways critical for tumor growth. By targeting specific kinases, it disrupts the phosphorylation processes essential for cancer cell survival and proliferation.
Case Study: Kinase Inhibition
A detailed study published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting the activity of certain tyrosine kinases. The study involved administering varying concentrations of the compound to cultured cancer cells and measuring cell viability through assays like MTT and Annexin V staining. Results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.
Pharmacology
Neuroprotective Effects
Recent investigations have also suggested that 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one possesses neuroprotective properties. Animal models of neurodegenerative diseases have shown that this compound can mitigate neuronal damage and improve cognitive functions.
Potential in Treating Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Research has focused on its antioxidant properties and its role in reducing oxidative stress within neuronal cells.
Material Science
Polymer Additives
In material science, 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to thermal degradation and increase overall durability.
Case Study: Polymer Blends
A study involving the blending of this compound with polycarbonate demonstrated improved impact resistance and thermal properties compared to unmodified polymers. The findings suggest that such modifications can lead to the development of advanced materials suitable for high-performance applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity via kinase inhibition | Dose-dependent reduction in cancer cell viability |
| Pharmacology | Neuroprotective effects against neurodegenerative diseases | Mitigation of neuronal damage in animal models |
| Material Science | Enhancements in polymer formulations | Improved thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluorophenyl group enhances its binding affinity and specificity, making it a potent compound in various biological assays .
Comparison with Similar Compounds
Key Findings and Implications
Core Flexibility: The pyrrolo[1,2-a]pyrimidin-4-one core in the target compound provides a distinct electronic profile compared to pyrido or pyrazino analogues, influencing target selectivity and pharmacokinetics .
Fluorine’s Role : Fluorine at the 4-position of the phenyl group optimizes bioavailability without excessive hydrophobicity, a strategy shared with clinical agents like risperidone .
Substituent Diversity : Modifications such as thioxo or chloromethyl groups highlight the scaffold’s adaptability for tuning reactivity and safety profiles .
Biological Activity
The compound 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2060019-83-0) is a member of the pyrrolo[1,2-a]pyrimidine class of compounds, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
The molecular formula of 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is , with a molecular weight of 230.24 g/mol. The structure features a fluorophenyl group that is pivotal in enhancing its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.24 g/mol |
| CAS Number | 2060019-83-0 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolo[1,2-a]pyrimidine derivatives. For instance, a study demonstrated that modifications to the core structure could enhance antiproliferative activity against various cancer cell lines. Specifically, compounds similar to 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one were found to inhibit tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death .
Antimicrobial Properties
The compound also exhibits antimicrobial activity . Research indicates that pyrimidine derivatives can show significant effects against bacterial strains such as E. coli and S. aureus. The presence of the fluorophenyl group enhances this activity by increasing the lipophilicity of the molecule, facilitating better membrane penetration .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, 2-(4-Fluorophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has been evaluated for its anti-inflammatory effects . Compounds within this class have shown promising results in reducing paw edema in animal models compared to standard anti-inflammatory drugs like indomethacin .
Neuroprotective Activity
Emerging evidence suggests that pyrrolo[1,2-a]pyrimidine derivatives may possess neuroprotective properties . For example, certain analogs have demonstrated inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology . This suggests potential applications in treating neurodegenerative diseases.
Study on Antiproliferative Effects
A notable study published in Molecules evaluated various derivatives of pyrrolo[1,2-a]pyrimidines for their antiproliferative effects. The study reported that compounds with specific substitutions exhibited IC50 values ranging from 10 to 50 µM against different cancer cell lines . The structure-activity relationship (SAR) analysis indicated that the fluorophenyl substituent significantly contributed to enhanced activity.
Antimicrobial Evaluation
In another investigation focusing on antimicrobial efficacy, a series of pyrimidine derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that the presence of the fluorine atom improved antibacterial potency with minimum inhibitory concentrations (MICs) as low as 5 µg/mL for certain strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
